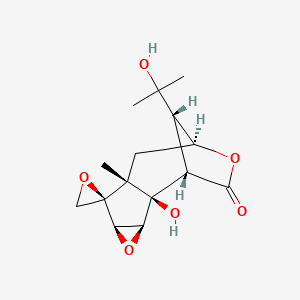
Coriatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coriatin is a sesquiterpene lactone containing two epoxide groups and two tertiary hydroxy groups that has been isolated from the roots of Coriaria nepalensis. It has a role as a plant metabolite. It is a tertiary alcohol, a diol, a sesquiterpene lactone, an organic heterotetracyclic compound, a spiro-epoxide and a bridged compound.
科学研究应用
Chemical Properties and Structure
Coriatin is structurally classified as a sesquiterpene lactone, which are known for their complex structures and significant biological activities. The molecular formula of this compound is C15H20O3, characterized by a unique arrangement of carbon, hydrogen, and oxygen atoms that contribute to its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidative Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for developing treatments for diseases associated with oxidative damage.
- Antimutagenic Effects : Studies suggest that this compound may inhibit mutagenesis, providing a protective effect against genetic mutations that can lead to cancer.
- Antiviral Properties : Preliminary investigations indicate potential antiviral activity, making this compound a candidate for further research in antiviral drug development.
- Neuroprotective Effects : this compound's influence on the nervous system has been noted, particularly in models of epilepsy where it may play a role in modulating excitatory neurotransmission.
Applications in Medicine
This compound's biological activities suggest various applications in medicine:
- Cancer Therapy : Due to its antimutagenic and antioxidative properties, this compound may be explored as an adjunct therapy in cancer treatment. Its ability to protect against oxidative damage could enhance the efficacy of existing chemotherapeutic agents.
- Neuropharmacology : The neuroprotective effects of this compound position it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ongoing studies aim to elucidate its mechanisms of action within the central nervous system.
- Antiviral Drug Development : Given its reported antiviral properties, this compound could be investigated further for potential use in treating viral infections, particularly those resistant to current antiviral therapies.
- Traditional Medicine : In traditional practices, plants containing this compound have been used for their healing properties. Further research could validate these uses and integrate them into modern medicinal practices.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- A study published in The American Journal of Chinese Medicine highlighted the neuroprotective properties of extracts from Loranthus parasiticus, which contains this compound among other active compounds. The findings suggest that these extracts could prevent neurodegenerative diseases by reducing oxidative stress and inflammation .
- Research focusing on the antimutagenic effects of this compound demonstrated its potential to inhibit mutagenesis in vitro, suggesting a possible role in cancer prevention strategies .
- In animal models, this compound has been shown to modulate seizure activity, indicating its potential application in epilepsy treatment .
Comparative Analysis of Sesquiterpene Lactones
To better understand the positioning of this compound among other sesquiterpene lactones, the following table summarizes key compounds with their respective biological activities:
| Compound | Structure Type | Biological Activity | Source |
|---|---|---|---|
| This compound | Sesquiterpene Lactone | Antioxidative, Antimutagenic | Coriaria spp. |
| Coriamyrtin | Sesquiterpene Lactone | Neurotoxic | Coriaria spp. |
| Tutin | Sesquiterpene Lactone | Toxic | Coriaria spp. |
| Corianin | Sesquiterpene Lactone | Antibacterial | Coriaria japonica |
属性
分子式 |
C15H20O6 |
|---|---|
分子量 |
296.31 g/mol |
IUPAC 名称 |
(1S,2R,3S,5R,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3/t6-,7+,8+,9+,10-,13-,14+,15-/m0/s1 |
InChI 键 |
LGZSARJAXHVXEV-YEJVQPDVSA-N |
SMILES |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O |
手性 SMILES |
C[C@@]12C[C@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O |
规范 SMILES |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















